molecular formula C13H20O5 B14360658 Dimethyl (cyclooct-1-en-1-yl)(hydroxy)propanedioate CAS No. 90161-18-5

Dimethyl (cyclooct-1-en-1-yl)(hydroxy)propanedioate

Cat. No.: B14360658
CAS No.: 90161-18-5
M. Wt: 256.29 g/mol
InChI Key: GELGRIWDGLENQI-UHFFFAOYSA-N
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Description

Dimethyl (cyclooct-1-en-1-yl)(hydroxy)propanedioate is a chemical compound with the molecular formula C13H20O5 It is known for its unique structure, which includes a cyclooctene ring and a hydroxy group attached to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (cyclooct-1-en-1-yl)(hydroxy)propanedioate typically involves the reaction of cyclooctene with dimethyl malonate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the dimethyl malonate, facilitating its nucleophilic attack on the cyclooctene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (cyclooct-1-en-1-yl)(hydroxy)propanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl (cyclooct-1-en-1-yl)(hydroxy)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl (cyclooct-1-en-1-yl)(hydroxy)propanedioate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester groups can undergo hydrolysis, releasing active metabolites that interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (cyclooct-1-en-1-yl)(hydroxy)propanedioate is unique due to its combination of a cyclooctene ring and ester functionality, which imparts distinct chemical and biological properties.

Properties

CAS No.

90161-18-5

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

IUPAC Name

dimethyl 2-(cycloocten-1-yl)-2-hydroxypropanedioate

InChI

InChI=1S/C13H20O5/c1-17-11(14)13(16,12(15)18-2)10-8-6-4-3-5-7-9-10/h8,16H,3-7,9H2,1-2H3

InChI Key

GELGRIWDGLENQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CCCCCCC1)(C(=O)OC)O

Origin of Product

United States

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